7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one
Description
Structure
3D Structure
Properties
CAS No. |
62252-06-6 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
7-hydroxy-2-(3-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O4/c16-10-3-1-2-9(6-10)14-8-13(18)12-5-4-11(17)7-15(12)19-14/h1-7,14,16-17H,8H2 |
InChI Key |
MXNJBOFUFMJXOB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 7 Hydroxy 2 3 Hydroxyphenyl Chroman 4 One
Classical and Contemporary Synthetic Routes to Chroman-4-one Core Structures
The chroman-4-one framework is a privileged structure in medicinal chemistry, and numerous synthetic strategies have been developed for its construction. These range from classical acid- or base-catalyzed cyclizations to modern metal-catalyzed and radical-mediated approaches.
Friedel-Crafts Acylation and Cyclization Strategies
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and has been adapted for the synthesis of chroman-4-one structures. rsc.org One classical approach involves the intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acids. In this method, a phenol (B47542) is first reacted with an acrylic acid derivative to form a 3-phenoxypropanoic acid. This intermediate is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, which promotes cyclization to afford the chroman-4-one ring. The regioselectivity of the cyclization is dictated by the substitution pattern on the phenolic ring.
Alternatively, an intermolecular Friedel-Crafts reaction can be employed. For instance, the reaction of a phenol with an α,β-unsaturated acyl chloride in the presence of a Lewis acid like aluminum trichloride (B1173362) (AlCl₃) can lead to the formation of a 2'-hydroxychalcone, which can then be cyclized to a flavanone (B1672756). rsc.org Another variation involves the reaction of a substituted phenol with ethyl pyruvate (B1213749) promoted by aluminum trichloride, leading to the ortho-specific alkylation and formation of intermediates that can be cyclized to form the chroman ring system. rsc.org
Oxidative Cyclization Approaches
Oxidative cyclization of 2'-hydroxychalcones is a widely used and efficient method for synthesizing flavones and, under certain conditions, flavanones. chemijournal.comnih.gov This approach starts with a 2'-hydroxychalcone, which is an α,β-unsaturated ketone bearing a hydroxyl group ortho to the acyl moiety.
Several reagents can effect this transformation. For instance, palladium(II) catalysts have been shown to promote the oxidative cyclization of 2'-hydroxydihydrochalcones to yield both flavones and flavanones, with the product outcome being dependent on the choice of oxidants and additives. rsc.org Another common method involves the use of iodine (I₂) in a solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net This system facilitates the cyclization and subsequent oxidation to form a flavone (B191248), though modification of the conditions can sometimes favor the flavanone product. Peroxides, such as hydrogen peroxide (H₂O₂), in the presence of a base can also be used for the oxidative cyclization of 2'-hydroxychalcones, often leading to 3-hydroxyflavones. chemijournal.com
The general mechanism for these reactions often involves an initial intramolecular oxa-Michael addition of the phenolic hydroxyl group onto the enone system of the chalcone (B49325). chemijournal.comnepjol.info This creates a cyclic hemiacetal or enolate intermediate. Subsequent oxidation or rearrangement then leads to the final flavanone or flavone product. The choice of oxidant and reaction conditions is critical for controlling the final product structure. chemijournal.comnih.gov
Alternative Synthetic Pathways for Chroman-4-one Derivatives
Beyond classical and oxidative methods, several other pathways exist for the synthesis of the chroman-4-one core.
Intramolecular Michael Addition: The most common route to flavanones involves the base- or acid-catalyzed intramolecular conjugate addition (an oxa-Michael reaction) of a 2'-hydroxychalcone. nih.gov A variety of catalysts, including sodium acetate (B1210297), piperidine, or acids like sulfuric acid or methanesulfonic acid, can facilitate this ring closure. rjptonline.orgnih.gov Microwave-assisted synthesis has been shown to accelerate this reaction significantly. nepjol.info
Condensation Reactions: Direct condensation of a 2'-hydroxyacetophenone (B8834) with an aldehyde under aqueous alkali conditions (Claisen-Schmidt condensation) first yields a 2'-hydroxychalcone, which then cyclizes in the same pot or in a subsequent step to the flavanone. nih.govrjptonline.org
Radical Cyclization: Modern synthetic methods have introduced radical-mediated pathways. For example, cascade radical annulation reactions of 2-(allyloxy)arylaldehydes with various radical precursors can be used to construct substituted chroman-4-one derivatives. This approach allows for the introduction of diverse functional groups at the C3 position of the chroman-one ring.
Baker-Venkataraman Rearrangement: This method is more commonly used for flavone synthesis but can be adapted. It involves the base-catalyzed rearrangement of an O-acyl-2-hydroxyacetophenone to a 1,3-diketone, which is then cyclized under acidic conditions to form the chromone (B188151) ring. researchgate.netnih.gov
Targeted Synthesis of 7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one and its Analogs
The targeted synthesis of this compound, also known as 7,3'-dihydroxyflavanone, is most effectively achieved through a two-step process involving a Claisen-Schmidt condensation followed by an intramolecular cyclization.
The synthesis commences with the Claisen-Schmidt condensation of two key starting materials: 2',4'-dihydroxyacetophenone (B118725) and 3-hydroxybenzaldehyde. researchgate.netrjptonline.orgnih.gov This reaction is typically carried out in the presence of a base, such as an aqueous or alcoholic solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), at room temperature. The base deprotonates the α-carbon of the acetophenone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the chalcone intermediate, 2',4',3-trihydroxychalcone .
The second step is the cyclization of the newly formed chalcone. This intramolecular oxa-Michael addition is typically achieved by heating the chalcone in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in a solvent like ethanol. rjptonline.orgafricanjournalofbiomedicalresearch.com The acidic conditions promote the cyclization of the phenolic hydroxyl group at the 2'-position onto the α,β-unsaturated ketone system, forming the heterocyclic pyranone ring and yielding the final product, this compound.
Table 1: Synthetic Route for this compound
| Step | Reaction Type | Starting Materials | Key Reagents | Intermediate/Product |
| 1 | Claisen-Schmidt Condensation | 2',4'-dihydroxyacetophenone, 3-hydroxybenzaldehyde | NaOH or KOH (aq. solution), Ethanol | 2',4',3-Trihydroxychalcone |
| 2 | Cyclization (Intramolecular oxa-Michael) | 2',4',3-Trihydroxychalcone | H₂SO₄ or HCl, Ethanol | This compound |
Strategies for Chemical Modification and Derivatization of this compound
The structure of this compound features two phenolic hydroxyl groups, one on the A-ring (at C7) and one on the B-ring (at C3'). These hydroxyl groups are the primary sites for chemical modification and derivatization, allowing for the synthesis of a wide range of analogs with potentially altered physicochemical properties and biological activities.
Common derivatization strategies focus on these hydroxyl groups and include:
Alkylation and Acylation: The phenolic hydroxyls can be converted to ethers or esters through standard reactions. researchgate.net Alkylation, using reagents like dimethyl sulfate (B86663) or alkyl halides in the presence of a base (e.g., K₂CO₃), would yield methoxy (B1213986) or alkoxy derivatives. Acylation with acyl chlorides or anhydrides (e.g., acetic anhydride) in the presence of a base like pyridine (B92270) would produce ester derivatives. libretexts.org The relative reactivity of the two hydroxyl groups can sometimes allow for selective derivatization.
Glycosylation: The attachment of sugar moieties to flavonoid skeletons is a common modification in nature. researchgate.net Chemical glycosylation can be achieved by reacting the flavanone with an activated sugar donor (e.g., a glycosyl bromide) under Koenigs-Knorr or related conditions. This would produce O-glycosides at either the 7- or 3'-position.
Formation of Carbonates: Reagents such as fluoroalkyl chloroformates can react with hydroxyl groups under anhydrous conditions to rapidly form mixed carbonate derivatives, which can be useful for analytical purposes such as gas chromatography. nih.gov
Introduction of other functional groups: More complex moieties can be introduced. For example, the 7-hydroxyl group can be used as a nucleophile to displace a leaving group on another molecule, allowing for the synthesis of derivatives linked to other pharmacophores, such as triazoles. nih.gov
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The purification of synthetic intermediates, such as the chalcone precursor, and the final this compound product is crucial for obtaining chemically pure compounds. A multi-step approach is typically employed.
Following the reaction, a standard workup procedure is performed. This usually involves quenching the reaction, followed by extraction of the product into an organic solvent. The organic layer is then washed with water or brine to remove inorganic salts and water-soluble impurities before being dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrated under reduced pressure.
The primary method for purifying the crude product is flash column chromatography . orgsyn.org This technique separates compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) and their solubility in a mobile phase (eluent). A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is commonly used to elute the compounds from the column. nih.gov The fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
For final purification, recrystallization is often the method of choice. illinois.edu The solid product obtained from chromatography is dissolved in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol, acetone, or mixtures with water) in which the compound is soluble at high temperature but poorly soluble at low temperature. mdpi.com As the solution cools slowly, the pure compound crystallizes, leaving impurities behind in the solution (mother liquor). The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. researchgate.net
Natural Occurrence and Biosynthesis of 7 Hydroxy 2 3 Hydroxyphenyl Chroman 4 One
Phylogenetic Distribution of 7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one and Related Chroman-4-ones in Natural Sources
The chroman-4-one scaffold is a naturally occurring structure that is widely distributed in the plant kingdom and, to a lesser extent, in microorganisms such as fungi. nih.govacs.org These compounds are classified as privileged structures in medicinal chemistry due to their frequent appearance in bioactive molecules. acs.org While the specific distribution of this compound is not extensively documented in isolation, the broader class of chroman-4-ones has been identified in a variety of plant genera. Genera such as Cassia are noted for producing a diverse array of chromone (B188151) and chromanone derivatives. nih.gov
Endophytic fungi, which reside within the tissues of living plants, have emerged as a prolific source of novel and bioactive natural products, including various chroman-4-ones. nih.govinformahealthcare.com These microorganisms have adapted their metabolic pathways to produce a wide array of secondary metabolites. nih.gov The isolation of chroman-4-ones from endophytic fungi associated with diverse host plants, such as mangroves and other terrestrial plants, indicates a broad phylogenetic distribution of the genetic and biochemical capacity to synthesize this class of compounds within the fungal kingdom. nih.govinformahealthcare.com
Specific Plant and Fungal Species Yielding Chroman-4-ones
Detailed phytochemical and microbiological investigations have led to the isolation of numerous chroman-4-one derivatives from specific natural sources. Both plants and fungi have been identified as producers of these compounds. nih.gov Endophytic fungi, in particular, are increasingly recognized as a rich source. informahealthcare.com For instance, investigations into the chemical constituents of the endophytic fungus Penicillium chrysogenum, isolated from the plant Eucommia ulmoides, resulted in the identification of new chroman-4-ones. informahealthcare.com Similarly, the endophytic fungus Phomopsis asparagi, isolated from a mangrove plant, has been shown to produce novel chromone derivatives, a closely related structural class. nih.gov The bacterium Burkholderia sp., isolated from the roots of Mimosa pudica, has also been found to produce a simple chroman-4-one derivative. nih.gov
Table 1: Selected Species Producing Chroman-4-ones and Related Derivatives
| Species Name | Kingdom/Domain | Host/Source | Specific Compound(s) Isolated |
|---|---|---|---|
| Penicillium chrysogenum | Fungi | Endophyte from Eucommia ulmoides | Penicichromanone A, Penicichromanone B |
| Diaporthe phaseolorum | Fungi | Mangrove Endophyte | Chroman-4-one and pyrano[4,3-b]chromenone derivatives |
| Phomopsis asparagi | Fungi | Endophyte from Rhizophora mangle | Various chromone derivatives |
| Cassia pumila | Plantae | Whole Plant | 6-(hydroxymethyl)-2,2-dimethyl-8-(2-oxopropyl)chroman-4-one, 2,2,6-trimethyl-8-(2-oxopropyl)chroman-4-one |
| Lonchocarpus sericeus | Plantae | Stem Bark | Isorhamnetin (a related chromen-4-one) |
| Burkholderia sp. MSSP | Bacteria | From roots of Mimosa pudica | 2-Hydroxymethyl-chroman-4-one |
Proposed Biosynthetic Routes to Chroman-4-ones within Biological Systems
The biosynthesis of chroman-4-ones is closely linked to the broader flavonoid and phenylpropanoid pathways in plants and microorganisms. These pathways generate the fundamental phenolic precursors required for the construction of the chroman-4-one skeleton. The core structure is generally formed through the condensation of two key precursors derived from shikimate and acetate-malonate pathways.
The proposed biosynthetic route is analogous to the initial steps of flavonoid biosynthesis. It is believed to involve a key condensation step, likely catalyzed by a chalcone (B49325) synthase-like enzyme, between a p-coumaroyl-CoA derivative (providing the C6-C3 unit that forms the B-ring and the C2, C3, C4 atoms of the heterocyclic ring) and three molecules of malonyl-CoA (providing the A-ring). This reaction forms a chalcone intermediate. Subsequent enzymatic isomerization and reduction of the C2-C3 double bond, catalyzed by a chalcone isomerase and a reductase respectively, would lead to the formation of the saturated heterocyclic ring characteristic of the chroman-4-one scaffold. The specific substitution patterns, such as the hydroxyl groups on the A and B rings of this compound, are determined by the specific precursors used (e.g., hydroxylated benzoyl-CoA derivatives) and subsequent tailoring reactions like hydroxylation, methylation, or glycosylation, catalyzed by enzymes such as cytochrome P450 monooxygenases and methyltransferases.
Isolation Protocols from Biological Matrices
The extraction and purification of chroman-4-ones from natural sources rely on standard phytochemical and chromatographic techniques. The general protocol involves an initial extraction with an organic solvent, followed by purification steps to isolate the compound of interest from the complex biological matrix. nih.govresearchgate.net
A typical isolation procedure from plant material begins with the collection and drying of the plant part, such as the stem bark or whole plant. phytojournal.com The dried material is then ground into a powder and subjected to maceration or Soxhlet extraction with a solvent, commonly methanol (B129727). phytojournal.com The resulting crude extract is concentrated under reduced pressure. This crude extract is then often subjected to liquid-liquid partitioning, where it is suspended in water and sequentially extracted with solvents of increasing polarity, such as dichloromethane (B109758) and ethyl acetate (B1210297), to separate compounds based on their solubility. phytojournal.com
For microbial sources, the process starts with large-scale fermentation in a suitable liquid medium. The fungal mycelium and the culture broth are typically separated. The broth is extracted with a solvent like ethyl acetate, while the mycelium is macerated and extracted with methanol or acetone.
The fractions enriched with the target compounds are then subjected to various chromatographic techniques for purification. nih.govresearchgate.net Column chromatography using silica (B1680970) gel or Sephadex LH-20 is a common primary purification step. nih.gov Fractions from the column are collected and monitored by thin-layer chromatography (TLC). nih.gov Fractions containing the desired compound are pooled and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC), often on a reversed-phase (C18) column, to yield the pure chroman-4-one. researchgate.net The final structure of the isolated compound is then elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govphytojournal.com
Structural Elucidation and Characterization Techniques for 7 Hydroxy 2 3 Hydroxyphenyl Chroman 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. uobasrah.edu.iq Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, along with two-dimensional (2D) correlation experiments, the connectivity and spatial relationships of all atoms within the 7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one molecule can be established.
¹H-NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the aromatic protons on both the A-ring and B-ring, as well as the aliphatic protons of the heterocyclic C-ring. The protons at C2 and C3 typically appear as a set of coupled multiplets, characteristic of the AMX or ABX spin system, confirming the chroman-4-one skeleton.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. Key signals include the carbonyl carbon (C4) at a significantly downfield shift (around 190 ppm), carbons bearing hydroxyl groups, and the various aromatic and aliphatic carbons.
2D-NMR Techniques: To confirm the assignments from 1D spectra, experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized. researchgate.net
COSY identifies proton-proton couplings, confirming adjacent protons, such as those on the C2 and C3 positions and within the aromatic rings.
HSQC correlates directly bonded proton and carbon atoms.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Position | Predicted ¹³C Chemical Shift (δ ppm) | Predicted ¹H Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J in Hz) |
| C-Ring | |||
| 2 | ~75 | ~5.5 | dd, J ≈ 11, 4 Hz |
| 3 | ~45 | ~3.0 (a), 2.8 (b) | m |
| 4 | ~192 | - | - |
| A-Ring | |||
| 5 | ~128 | ~7.8 | d, J ≈ 8.5 Hz |
| 6 | ~110 | ~6.5 | dd, J ≈ 8.5, 2.5 Hz |
| 7 | ~165 | - | - |
| 8 | ~103 | ~6.4 | d, J ≈ 2.5 Hz |
| 4a | ~115 | - | - |
| 8a | ~163 | - | - |
| B-Ring | |||
| 1' | ~140 | - | - |
| 2' | ~114 | ~6.9 | d, J ≈ 2 Hz |
| 3' | ~158 | - | - |
| 4' | ~118 | ~6.8 | dd, J ≈ 8, 2 Hz |
| 5' | ~114 | ~7.2 | t, J ≈ 8 Hz |
| 6' | ~130 | ~6.9 | d, J ≈ 8 Hz |
| Hydroxyls | |||
| 7-OH | - | ~10.5 | s (broad) |
| 3'-OH | - | ~9.5 | s (broad) |
Note: Predicted values are based on typical chemical shifts for isoflavanone (B1217009) structures and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. mdpi.com For this compound (C₁₅H₁₂O₄), the expected exact mass is 256.0736 g/mol .
High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. rsc.org The fragmentation of flavonoids and isoflavonoids in the mass spectrometer is often predictable. A characteristic fragmentation pathway is the Retro-Diels-Alder (RDA) reaction, which cleaves the heterocyclic C-ring, providing valuable information about the substitution patterns on the A- and B-rings.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Description |
| [M+H]⁺ | 257.0814 | Protonated molecular ion |
| [M]⁺˙ | 256.0736 | Molecular ion |
| [M-H]⁻ | 255.0657 | Deprotonated molecular ion |
| RDA Fragment 1 | 136 | Fragment corresponding to the A-ring resulting from RDA cleavage |
| RDA Fragment 2 | 120 | Fragment corresponding to the B-ring and C3 resulting from RDA cleavage |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. uobasrah.edu.iq The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
| Phenolic O-H | Stretching, H-bonded | 3500 - 3200 (broad) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Carbonyl C=O | Stretching | 1700 - 1660 |
| Aromatic C=C | Stretching | 1620 - 1580 |
| C-O | Stretching | 1300 - 1100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. ijims.com Flavonoids and their derivatives typically display two major absorption bands in their UV-Vis spectra. ijims.com
Band I , appearing at a longer wavelength (typically 300-380 nm), is associated with the cinnamoyl system (B-ring and the heterocyclic portion).
Band II , at a shorter wavelength (typically 240-280 nm), corresponds to the benzoyl system (A-ring). ijims.com
The exact position of these bands (λmax) for this compound can be influenced by the solvent and the substitution pattern of the molecule. researchgate.netiajpr.com
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a compound in its crystalline solid state. libretexts.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to determine the precise coordinates of each atom, as well as bond lengths, bond angles, and torsion angles. niscpr.res.in
For this compound, a successful crystallographic analysis would provide unambiguous confirmation of its structure. It would also reveal:
The conformation of the heterocyclic C-ring (e.g., half-chair, sofa).
The relative orientation of the B-ring with respect to the chroman core.
Details of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl and carbonyl groups, which dictate the crystal packing.
Table 4: Example of Crystallographic Data Obtainable for this compound
| Parameter | Information Provided |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |
| Bond Lengths (Å) | Precise distances between bonded atoms |
| Bond Angles (°) | Angles between adjacent bonds |
| Torsion Angles (°) | Conformation of the molecular structure |
| Hydrogen Bonding Network | Intermolecular interactions within the crystal |
Note: Specific data can only be obtained through experimental analysis of a suitable single crystal.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. researchgate.net High-Performance Liquid Chromatography (HPLC) is the most common method used for the analysis of isoflavonoids like this compound.
Reversed-Phase HPLC (RP-HPLC): This is the most widely used mode for analyzing moderately polar compounds.
Stationary Phase: Typically a nonpolar C18 (octadecylsilyl) bonded silica (B1680970) column.
Mobile Phase: A polar solvent system, often a gradient mixture of water (frequently acidified with formic or acetic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727).
Detection: A UV detector is commonly used, monitoring the absorbance at wavelengths corresponding to the compound's λmax (e.g., around 280 nm or 320 nm).
By comparing the retention time of the sample to that of a known standard, the compound can be identified. The peak area in the chromatogram is proportional to the concentration, allowing for quantification and purity assessment (typically expressed as a percentage of the total peak area). Preparative HPLC, using larger columns and higher flow rates, can be employed to isolate the pure compound from a mixture. plytix.com
Molecular Mechanisms and Preclinical Biological Activities of 7 Hydroxy 2 3 Hydroxyphenyl Chroman 4 One
Antioxidant and Oxidative Stress Modulatory Mechanisms
While flavonoids as a class are widely recognized for their antioxidant properties, specific studies detailing the antioxidant and oxidative stress modulatory mechanisms of 7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one are not available in the reviewed literature. Research on structurally similar flavonoids suggests that antioxidant effects are often attributed to their ability to donate hydrogen atoms and stabilize free radicals.
Free Radical Scavenging Capabilities
There is no specific data available from the search results detailing the free radical scavenging capabilities of this compound, such as its efficacy against radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or hydroxyl radicals.
Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide Dismutase, Catalase, Glutathione Peroxidase)
No specific studies were found that investigate the effects of this compound on the activity or expression of endogenous antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), or Glutathione Peroxidase (GPx). Research on a related compound, 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-chroman-4-one, has shown it can increase serum levels of these enzymes in hyperlipidemic rats, but these findings cannot be directly attributed to this compound due to structural differences core.ac.uk.
Anti-inflammatory Pathways and Cellular Targets
Specific preclinical studies detailing the anti-inflammatory mechanisms of this compound are not present in the available search results. The anti-inflammatory properties of flavonoids are generally linked to their ability to modulate key signaling pathways and inhibit enzymes involved in the inflammatory cascade.
Inhibition of Pro-inflammatory Mediators and Enzymes (e.g., Cyclooxygenase, Lipoxygenase)
There is a lack of specific research data on the inhibitory effects of this compound on pro-inflammatory enzymes such as Cyclooxygenase (COX) and Lipoxygenase (LOX), or on the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Studies on other flavonoids have shown that they can act as dual inhibitors of COX-2 and 5-LOX, but this has not been specifically demonstrated for the compound d-nb.infonih.gov.
Regulation of Nuclear Factor-κB (NF-κB) Signaling
No direct evidence or specific studies were found to describe the regulatory impact of this compound on the Nuclear Factor-κB (NF-κB) signaling pathway. NF-κB is a critical transcription factor in inflammatory responses, and its inhibition is a common mechanism for the anti-inflammatory effects of many natural compounds, including other flavonoids aston.ac.ukglobalsciencebooks.infonih.gov. However, research specific to this compound is not available.
Impact on Neutrophil Pro-Inflammatory Responses
Information regarding the specific impact of this compound on neutrophil functions, such as respiratory burst, degranulation, or migration, could not be located in the reviewed scientific literature. A study on a different, more complex chromen-4-one derivative showed inhibition of fMLP-induced respiratory burst in human neutrophils, but these results are not transferable nih.gov.
Antimicrobial Efficacy Against Pathogenic Microorganisms
The antimicrobial properties of flavonoids, including isoflavanones like this compound, are a subject of ongoing research. These natural compounds exhibit a range of inhibitory activities against various pathogenic microorganisms.
The antibacterial potential of chromanone derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. Studies on related flavonoid structures suggest that the antibacterial efficacy can be attributed to several mechanisms. Flavonoids are known to interfere with bacterial growth by inhibiting nucleic acid synthesis, disrupting cytoplasmic membrane function, and inhibiting energy metabolism nih.gov. For instance, some flavonoids have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication nih.govnih.gov.
The structure of the flavonoid plays a significant role in its antibacterial activity. The presence and position of hydroxyl groups on the aromatic rings are often crucial for their inhibitory effects nih.gov. For example, studies on other flavanones have indicated that hydroxylation at the 5 and 7 positions of the A-ring and the 4' position of the B-ring are important for anti-MRSA activity nih.gov. While specific minimum inhibitory concentration (MIC) data for this compound is not extensively documented, research on analogous compounds provides insight into its potential spectrum of activity. For instance, 3',4',7-Trihydroxyflavone has shown antibacterial activity against several multidrug-resistant bacterial strains, with MIC values indicating its potential to improve the efficacy of existing antibiotics researchgate.net.
Table 1: Antibacterial Activity of Selected Flavonoids (MIC in µg/mL)
| Compound/Extract | Escherichia coli | Klebsiella pneumoniae | Staphylococcus aureus |
|---|---|---|---|
| 3′,4′,7-Trihydroxyflavone | 16 | - | - |
This table presents data for related flavonoid compounds to illustrate the general antibacterial potential of this class of molecules. Data for this compound is not specified in the provided search results.
The proposed mechanisms for the antibacterial action of flavonoids include the disruption of the bacterial membrane, leading to the leakage of cellular components, and the inhibition of essential enzymes involved in macromolecular synthesis researchgate.net.
Flavonoids have also been recognized for their antifungal properties. The mechanisms underlying their action against fungal pathogens are believed to involve the disruption of the fungal cell wall and membrane integrity, as well as interference with essential cellular processes nih.gov. The structural features of flavonoids, such as the hydroxylation pattern, are critical determinants of their antifungal efficacy.
While specific studies on the antifungal spectrum of this compound are limited, research on other flavanones provides a basis for its potential activity. For example, 7-hydroxy-3',4'-methylenedioxyflavanone has demonstrated good antifungal activity against selected fungal strains researchgate.net. The antifungal efficacy is often evaluated by determining the minimum inhibitory concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 2: Antifungal Activity of Selected Antifungal Agents (MIC in µg/mL)
| Antifungal Agent | Candida albicans | Aspergillus fumigatus |
|---|---|---|
| Amphotericin B | 0.03-16 | 0.03-16 |
| Itraconazole | 0.03-16 | 0.03-16 |
| Voriconazole | 0.03-16 | 0.03-16 |
| Posaconazole | 0.03-16 | 0.03-16 |
This table provides MIC ranges for common antifungal agents against pathogenic fungi to provide context. Specific MIC values for this compound are not available in the search results.
Anti-proliferative and Apoptosis-Inducing Effects in Cancer Cell Lines
The potential of chromanone and isoflavone derivatives as anticancer agents has been explored in various preclinical studies. These compounds have been shown to inhibit the growth of cancer cells and induce programmed cell death, or apoptosis.
Derivatives of chromen-2-one have demonstrated cytotoxic activity against a panel of human cancer cell lines, including those of the stomach (AGS), lung (A-549), liver (HepG2), and cervix (HeLa) nih.gov. The anti-proliferative effect is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell proliferation by 50%.
Studies on various chroman-4-one and chromone-based inhibitors have shown significant anti-proliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines nih.govacs.org. For instance, certain substituted chroman-4-ones have exhibited IC50 values in the low micromolar range against these cell lines acs.org. While direct IC50 values for this compound are not consistently reported across a wide range of cancer cells, data from related compounds highlight the potential of this structural class. For example, a study on flavanone (B1672756)/chromanone derivatives in colorectal cancer cell lines (Caco-2 and HT-29) reported IC50 values ranging from 8 to 30 µM for the most active compounds nih.gov. Similarly, a flavone (B191248) derivative, APF-1, showed potent activity against non-small cell lung cancer cells with IC50 values of 4 µM for A549 and 2 µM for H1975 cells mdpi.com. In colon cancer cells, the IC50 of certain CNS drugs, which share some structural similarities with flavonoids, ranged from 2.68 µM to 21.71 µM in MCF-7 cells mdpi.com.
Table 3: Anti-proliferative Activity of Chromanone/Flavonoid Derivatives in Cancer Cell Lines (IC50 in µM)
| Compound | A549 (Lung) | H1975 (Lung) | MCF-7 (Breast) | Caco-2 (Colon) | HT-29 (Colon) |
|---|---|---|---|---|---|
| APF-1 | 4 | 2 | - | - | - |
| Flavanone/Chromanone Derivative 1 | - | - | - | <20 | <30 |
| Benztropine | - | - | 21.71 | 18.23 | - |
| Thioridazine | - | - | 5.72 | - | - |
This table compiles IC50 values for various chromanone and flavonoid derivatives to illustrate the range of anti-proliferative activity. Specific and comprehensive data for this compound is limited in the provided search results.
The induction of apoptosis is a key mechanism through which many anticancer agents exert their effects. This process of programmed cell death is mediated by a family of proteases called caspases. The activation of executioner caspases, such as caspase-3, is a critical step in the apoptotic cascade, leading to the cleavage of cellular substrates and ultimately cell death nih.gov.
Flow cytometry assays of a 7-hydroxy-4-phenylchromen-2-one derivative demonstrated its ability to induce apoptosis in cancer cells nih.gov. The apoptotic process often involves the activation of specific caspase pathways. While the precise signaling cascade initiated by this compound is not fully elucidated, studies on related flavonoids suggest potential mechanisms. For instance, some flavonoids have been shown to induce apoptosis through oxidative stress-mediated pathways, leading to the activation of caspase-3 and caspase-9 nih.gov. The activation of these caspases is a hallmark of the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins nih.gov.
Modulation of Metabolic Pathways and Enzyme Targets
Emerging evidence suggests that flavonoids can modulate various metabolic pathways and interact with specific enzyme targets, which may contribute to their biological activities.
One area of interest is the effect of chromanone derivatives on sirtuins, a class of NAD+-dependent deacetylases involved in cellular regulation. Certain substituted chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2 nih.govacs.org. Inhibition of SIRT2 has been linked to the regulation of the cell cycle and may contribute to the anti-proliferative effects of these compounds in cancer cells nih.govacs.org. The IC50 value for the most potent SIRT2 inhibitor in one study was 1.5 µM nih.govacs.org.
Furthermore, some chromone (B188151) derivatives have been shown to influence lipid metabolism. For example, a 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one was found to reduce the accumulation of lipid droplets in hepatocytes by up-regulating the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α) nih.gov. PGC1α is a key regulator of mitochondrial biogenesis and fatty acid oxidation nih.govnih.gov. The modulation of PGC1α and its downstream pathways represents a potential mechanism by which flavonoids could impact metabolic health. Sirtuin 1 (SIRT1) is known to deacetylate and activate PGC1α, suggesting a potential interplay between sirtuin inhibition and PGC1α-mediated metabolic regulation researchgate.net.
Inhibition of Diglyceride Acyltransferase (DGAT)
Diglyceride acyltransferase (DGAT) enzymes are crucial for the final step in triglyceride synthesis. There are two primary isoforms, DGAT1 and DGAT2, which, despite catalyzing the same reaction, belong to different gene families and exhibit differences in subcellular localization and substrate preferences. These enzymes are considered attractive pharmacological targets for managing metabolic diseases characterized by altered lipid metabolism, such as nonalcoholic fatty liver disease (NAFLD). The inhibition of TG synthesis is a therapeutic strategy for conditions associated with the overproduction or accumulation of triglycerides.
DGAT inhibitors have been developed to block the synthesis of triglycerides. For example, the inhibitor T863 functions by occupying the acyl-CoA binding site of DGAT1, thereby blocking its access to the substrate. While various natural and synthetic compounds have been investigated for DGAT inhibition, specific preclinical data detailing the direct inhibitory activity of this compound on DGAT enzymes is not extensively documented in the available scientific literature. The primary mechanism of DGAT inhibition involves preventing the esterification of diacylglycerol to form triacylglycerol, which can lead to an accumulation of acyl-CoA that may be diverted to mitochondria for fatty acid oxidation.
Protein-Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein-tyrosine phosphatase 1B (PTP1B) is a key enzyme that negatively regulates insulin receptor signaling by dephosphorylating the insulin receptor and its substrates. Consequently, PTP1B has emerged as a significant therapeutic target for type 2 diabetes and obesity. Genetic deletion of PTP1B in animal models has been shown to enhance insulin sensitivity, further validating its role in metabolic regulation.
The search for PTP1B inhibitors has led to the investigation of numerous natural products, including flavonoids, dibenzofurans, and benzopyrans. These compounds inhibit PTP1B through various mechanisms, including competitive, non-competitive, and mixed-type inhibition. For instance, kinetic analysis of certain benzopyrans isolated from Antarctic moss suggested a non-competitive mode of inhibition. Molecular docking studies have helped to identify key interactions between inhibitors and residues at the enzyme's binding sites, which can be distinct from the primary active site. Although the flavonoid class is a source of PTP1B inhibitors, specific studies detailing the inhibitory potency and mechanism of this compound against PTP1B are not prominently featured in current research literature.
Interaction with Other Biological Targets (e.g., Estrogen Receptors, Opioid Receptors, Acetylcholinesterase, Nrf2)
Estrogen Receptors (ERs): The isoflavonoid backbone, present in this compound, is known to interact with estrogen receptors. Structurally similar isoflavones have been synthesized and evaluated as potential selective estrogen receptor modulators (SERMs). For instance, certain 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-ones have shown low but selective binding affinity for ERα over ERβ. The interaction of such compounds with ERs is a critical area of research, as ERα activation mediates the proliferative effects of estrogen in tissues like the breast and uterus.
Opioid Receptors: The current body of scientific literature does not provide significant evidence to suggest that this compound directly interacts with μ, δ, or κ-opioid receptors. Research on opioid receptor ligands typically focuses on distinct chemical scaffolds, such as morphans and alkaloids like mitragynine and 7-hydroxymitragynine.
Acetylcholinesterase (AChE): There is a lack of specific preclinical data on the direct inhibitory activity of this compound against acetylcholinesterase.
Nrf2 (Nuclear factor erythroid 2-related factor 2): The Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress. Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. Activation of this pathway is a promising therapeutic strategy for diseases involving oxidative stress and inflammation. Chromone structures, which contain an α,β-unsaturated ketone moiety, are recognized as potential activators of the Nrf2 pathway. This structural feature can act as a Michael acceptor, reacting with cysteine residues in Keap1, the repressor protein of Nrf2, leading to Nrf2 activation and translocation to the nucleus. While specific studies on this compound are not available, its chromanone core suggests a potential to modulate this important protective pathway.
Other Investigational Biological Activities
Neuroprotective Potential
Neurodegenerative diseases and acute brain injuries, such as ischemic stroke, involve complex pathological cascades including oxidative stress, inflammation, and apoptosis. Polyphenolic compounds, particularly flavonoids, are widely investigated for their neuroprotective properties due to their ability to counteract these processes. The antioxidant activity of flavonoids allows them to scavenge free radicals, while their anti-inflammatory effects can reduce the production of pro-inflammatory mediators.
For example, a polyphenolic compound, 5,7,3',4',5'-pentahydroxy dihydroflavanol-3-O-(2''-O-galloyl)-beta-D-glucopyranoside, demonstrated significant neuroprotection in a rat model of focal cerebral ischemia by reducing infarct volume, cerebral edema, and apoptosis. Other flavonoids have shown protective effects in models of Parkinson's disease by suppressing neuronal apoptosis and reducing inflammatory cytokine levels. Given the established antioxidant and anti-inflammatory potential of the flavonoid class, this compound is a plausible candidate for neuroprotective activity, although direct experimental validation is required.
Anti-hyperlipidemic Effects
Hyperlipidemia, characterized by elevated levels of serum lipids such as total cholesterol and low-density lipoprotein (LDL) cholesterol, is a major risk factor for cardiovascular diseases. Anti-hyperlipidemic agents work through various mechanisms, including the inhibition of cholesterol synthesis and absorption. Natural polyphenolic compounds are being explored as potential agents to manage hyperlipidemia.
The proposed mechanisms for the lipid-lowering effects of polyphenols include the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. Furthermore, these compounds can influence lipid profiles by decreasing LDL and triglycerides while potentially increasing high-density lipoprotein (HDL) levels. While specific in vivo studies demonstrating the anti-hyperlipidemic effects of this compound are not detailed in the literature, its classification as a phenolic flavonoid suggests it may share the potential of this compound class to favorably modulate lipid metabolism.
Anti-angiogenic Properties
The formation of new blood vessels, a process known as angiogenesis, is a critical component in tumor growth and metastasis. The isoflavone this compound, a member of the flavonoid family, is structurally related to compounds that have demonstrated significant anti-angiogenic properties in preclinical studies. While direct research on this specific chroman-4-one derivative is limited, the anti-angiogenic mechanisms of structurally similar isoflavones, such as genistein and daidzein, have been extensively investigated and provide valuable insights into its potential activities.
The anti-angiogenic effects of these related isoflavones are multifaceted, targeting several key stages of the angiogenic cascade. mdpi.comnih.gov These compounds have been shown to inhibit the proliferation and migration of endothelial cells, which are fundamental processes in the formation of new blood vessels. nih.gov
One of the primary mechanisms by which isoflavones are thought to exert their anti-angiogenic effects is through the inhibition of vascular endothelial growth factor (VEGF) signaling. mdpi.com VEGF is a potent pro-angiogenic factor that stimulates endothelial cell growth and migration. Genistein, for instance, has been found to suppress VEGF expression in both cancer cells and human umbilical vein endothelial cells (HUVECs). mdpi.com It also reduces the expression of the VEGF receptor, fms-like tyrosine kinase-1, in HUVECs. mdpi.com This disruption of the VEGF signaling pathway is a crucial aspect of the anti-angiogenic activity of these compounds.
Furthermore, isoflavones can modulate the activity of protein tyrosine kinases (PTKs), which are critical for signal transduction in angiogenesis. nih.gov Genistein is a known inhibitor of PTKs, and this inhibition can disrupt the downstream signaling pathways activated by pro-angiogenic factors. nih.govahajournals.org Additionally, the activation of mitogen-activated protein kinases (MAPKs), such as JNK and p38, which are induced by VEGF, can be decreased by exposure to genistein. nih.gov
The degradation of the extracellular matrix by matrix metalloproteinases (MMPs) is another essential step in angiogenesis, allowing endothelial cells to invade surrounding tissue. Isoflavones have been shown to inhibit the production and activity of MMPs, further contributing to their anti-angiogenic potential. mdpi.comnih.gov
Studies have also indicated that isoflavones like daidzein can promote angiogenesis in certain contexts, such as in bone tissue, by activating signaling pathways like EGFR/PI3K/AKT in endothelial cells, which can lead to the formation of H-type vessels. nih.gov This highlights the complex and context-dependent nature of the biological activities of these compounds.
Table 1: Preclinical Anti-angiogenic Activities of Structurally Related Isoflavones
| Compound | Model System | Key Findings | Reference |
|---|---|---|---|
| Genistein | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited endothelial cell proliferation and in vitro angiogenesis. | nih.gov |
| Genistein | HUVECs and Cancer Cells | Suppressed basal and hypoxia-stimulated VEGF expression. | mdpi.com |
| Genistein | Endothelial Cells | Decreased activation of JNK and p38 MAPKs induced by VEGF. | nih.gov |
Hemoglobin-Modifying Properties
Preclinical and clinical observations suggest that isoflavones, including compounds structurally similar to this compound, may possess hemoglobin-modifying properties. These effects are primarily observed in the context of red blood cell parameters and the modulation of glycated hemoglobin.
Studies investigating the effects of isoflavone intake on hematological parameters have yielded varied results. In a study on pre-brood stock beluga, dietary genistein led to a significant decrease in red blood cell (RBC) and white blood cell (WBC) counts at certain concentrations, while the mean corpuscular hemoglobin concentration (MCHC) was significantly increased at a higher dose. areeo.ac.ir Conversely, a study in postmenopausal women consuming soy protein with isoflavones found an increase in MCHC and red cell distribution width (RDW), a marker of the variation in red blood cell size. nih.gov However, another study with high-dose isoflavone supplementation over a year did not find significant changes in hematological parameters compared to a control group. researchgate.net
A significant area of research into the hemoglobin-modifying properties of isoflavones is their effect on hemoglobin glycation. Glycated hemoglobin (HbA1c) is a form of hemoglobin that is chemically linked to a sugar, and its levels are a key indicator of long-term glycemic control, particularly in diabetes. Several studies have indicated that isoflavones can inhibit the process of hemoglobin glycosylation. nih.gov This inhibitory effect is thought to be related to the antioxidant properties of these compounds. nih.gov
In a randomized controlled trial involving postmenopausal women with type 2 diabetes, genistein intake was found to significantly reduce the levels of glycated hemoglobin A1c. mdpi.com This suggests a potential role for isoflavones in improving glycemic control, which would be reflected in modifications to hemoglobin. The proposed mechanism involves the antioxidative actions of isoflavones, which may help in minimizing the glycation of hemoglobin. nih.gov
Table 2: Effects of Isoflavones on Hemoglobin and Red Blood Cell Parameters
| Isoflavone/Source | Study Population/Model | Parameter | Observed Effect | Reference |
|---|---|---|---|---|
| Genistein | Pre-brood stock beluga | Red Blood Cell (RBC) Count | Decreased at 0.8 g/kg diet | areeo.ac.ir |
| Genistein | Pre-brood stock beluga | Mean Corpuscular Hemoglobin Concentration (MCHC) | Increased at 1.6 g/kg diet | areeo.ac.ir |
| Soy Isoflavones | Postmenopausal Women | Mean Corpuscular Hemoglobin Concentration (MCHC) | Increased | nih.gov |
| Soy Isoflavones | Postmenopausal Women | Red Cell Distribution Width (RDW) | Increased | nih.gov |
| Genistein & Daidzein | In vitro | Hemoglobin Glycosylation | Inhibited | nih.gov |
Structure Activity Relationship Sar and Computational Studies of 7 Hydroxy 2 3 Hydroxyphenyl Chroman 4 One and Its Analogs
Role of Substituents on Chroman-4-one and Phenyl Rings in Modulating Efficacy
Beyond hydroxyl groups, other substituents on both the chroman-4-one (A and C rings) and the phenyl (B ring) moieties play a crucial role in modulating the biological efficacy of these compounds. nih.gov SAR studies have shown that the nature, size, and electronic properties of these substituents can dramatically alter activity. nih.gov
For the chroman-4-one ring, substitutions at positions 2, 6, and 8 have been found to be important for inhibitory activity against certain enzymes like SIRT2. nih.gov Larger, electron-withdrawing groups, such as chloro or nitro groups at the 6- and 8-positions, tend to be favorable for this inhibitory activity. nih.gov Conversely, introducing an electron-donating methoxy (B1213986) group at the 6-position can decrease inhibitory activity. nih.gov This suggests that electron-poor chroman-4-ones are generally more potent inhibitors than electron-rich variants for this specific target. nih.gov Substitution at the 7-position, for example with a fluorine atom, has also been explored, with some derivatives showing only weak inhibitory activity. nih.gov
On the phenyl ring, the presence of methoxy groups can influence bioactivity. For instance, the presence of methoxy substituents at the meta position of the B-ring in homoisoflavonoids has been shown to enhance antimicrobial bioactivity. mdpi.com Conversely, the substitution of hydroxyl groups with methoxy groups in the B-ring has been observed to decrease antioxidant capacity. researchgate.net The anti-inflammatory activity of flavones can be enhanced by the presence of a methoxy group at the C7 position of the A-ring and a hydroxyl group at the C3' position of the B-ring. mdpi.com
The following table details the effects of various substituents on the chroman-4-one and phenyl rings.
| Ring | Position | Substituent | Effect on Biological Activity |
| Chroman-4-one | 6 | Chloro (-Cl) | Favorable for SIRT2 inhibition. nih.gov |
| Chroman-4-one | 6 | Nitro (-NO2) | Favorable for SIRT2 inhibition. nih.gov |
| Chroman-4-one | 6 | Methoxy (-OCH3) | Decreased SIRT2 inhibitory activity. nih.gov |
| Chroman-4-one | 7 | Fluoro (-F) | Weak SIRT2 inhibitory activity. nih.gov |
| Phenyl (B-ring) | meta | Methoxy (-OCH3) | Enhanced antimicrobial activity in homoisoflavonoids. mdpi.com |
| Phenyl (B-ring) | - | Methoxy (-OCH3) | Decreased antioxidant capacity when replacing a hydroxyl group. researchgate.net |
Pharmacophore Modeling and Ligand-Based Virtual Screening
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov For 7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one and its analogs, pharmacophore models typically consist of features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and aromatic rings (AR). These features represent the key interaction points between the ligand and its biological target.
The development of a pharmacophore model is the initial step in understanding the interaction between a receptor and a ligand. These models serve as 3D queries for virtual screening of large compound libraries to identify novel molecules that possess the desired structural features and are therefore likely to be active. nih.gov This ligand-based approach is particularly valuable when the 3D structure of the biological target is unknown. nih.gov By establishing a robust pharmacophore model based on a set of known active compounds, researchers can efficiently filter databases to discover structurally diverse molecules with the potential for similar biological activity, a process known as scaffold hopping. nih.gov
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
When the three-dimensional structure of a biological target is available, molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze the interactions between a ligand, such as this compound, and its receptor. sciencescholar.usnih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. sciencescholar.usresearchgate.net This technique allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, within the binding site. For example, docking studies of chroman-4-one derivatives with the enzyme cyclooxygenase-2 (COX-2) have been used to predict their potential anti-inflammatory activity. sciencescholar.usresearchgate.net The results of docking are often quantified by a scoring function, which estimates the binding affinity (e.g., binding energy in kcal/mol). nih.gov
Following docking, molecular dynamics simulations can be performed to investigate the stability of the predicted ligand-protein complex over time. nih.gov MD simulations provide a dynamic view of the interactions, helping to confirm the stability of the binding mode predicted by docking and revealing further details about the conformational changes that may occur upon ligand binding. nih.gov
Prediction of Bioactivity and Druggability Descriptors (excluding ADMET toxicity/safety)
In silico methods are widely used to predict the physicochemical properties and bioactivity of compounds, which are crucial for assessing their potential as drug candidates (druggability). rsc.org These computational predictions help prioritize compounds for synthesis and further testing. For flavonoid derivatives, computational studies have been used to evaluate how modifications, such as the addition of acetamide groups, affect properties like bioavailability. rsc.org
Key druggability descriptors are often calculated based on the molecular structure. These include properties governed by Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight greater than 500 daltons, and a calculated logP (a measure of lipophilicity) greater than 5. While these are guidelines, they provide a valuable first assessment of a compound's drug-like properties.
The table below presents predicted bioactivity and druggability descriptors for the parent compound, this compound.
| Descriptor | Predicted Value/Status | Significance |
| Molecular Formula | C15H12O4 | Basic chemical identity. |
| Molecular Weight | 256.25 g/mol | Within the range for good oral bioavailability. |
| Hydrogen Bond Donors | 2 | Fulfills Lipinski's rule (< 5). |
| Hydrogen Bond Acceptors | 4 | Fulfills Lipinski's rule (< 10). |
| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.0 (Predicted) | Indicates moderate lipophilicity, suitable for membrane permeability. |
| Rotatable Bonds | 2 | Indicates low conformational flexibility, which is often favorable for binding. |
Future Research Directions and Therapeutic Potential of 7 Hydroxy 2 3 Hydroxyphenyl Chroman 4 One
Emerging Research Areas in Chroman-4-one Chemistry
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for a diverse array of biologically active compounds. researchgate.netnih.gov Recent advancements in synthetic organic chemistry are paving the way for novel derivatives and applications of this versatile core.
Emerging research in chroman-4-one chemistry is increasingly focused on the development of innovative synthetic methodologies that allow for precise control over stereochemistry and the introduction of diverse functional groups. researchgate.net Techniques such as asymmetric synthesis are critical for producing enantiomerically pure compounds, which can exhibit significantly different pharmacological profiles. Furthermore, the exploration of green chemistry principles in the synthesis of chroman-4-ones is gaining traction, aiming to reduce environmental impact through the use of eco-friendly solvents and catalysts.
Another burgeoning area is the investigation of chroman-4-one derivatives as probes for chemical biology. By attaching fluorescent tags or other reporter molecules to the chroman-4-one scaffold, researchers can visualize and study the interactions of these compounds with their biological targets in living cells. This approach can provide invaluable insights into their mechanisms of action.
The structural diversity within the chroman-4-one family, which includes flavanones, isoflavanones, and other derivatives, offers a rich landscape for further exploration. researchgate.netnih.gov The specific substitution pattern of 7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one, with hydroxyl groups at the 7 and 3' positions, presents an intriguing template for the synthesis of new analogues with potentially enhanced or novel biological activities.
Potential for Lead Compound Identification and Optimization in Drug Discovery
The chroman-4-one skeleton is a well-established pharmacophore with a broad spectrum of reported biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govtsijournals.com This makes this compound a promising starting point for the identification and optimization of new lead compounds in drug discovery.
The process of lead compound identification involves screening libraries of compounds for activity against a specific biological target. The structural characteristics of this compound, particularly its polyphenolic nature, suggest that it may interact with a variety of proteins and enzymes implicated in disease processes.
Once a lead compound is identified, the next step is optimization, which involves systematically modifying its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this phase. nih.govacs.org For this compound, SAR studies would involve synthesizing a series of analogues with modifications at various positions of the chroman-4-one core and the phenyl rings. For instance, the position and number of hydroxyl groups are known to be critical for the biological activity of flavonoids. nih.gov
Table 1: Potential Modifications for SAR Studies of this compound
| Modification Site | Potential Modifications | Rationale for Modification |
| 7-hydroxyl group | Methylation, acylation, glycosylation | Investigate the role of this group in hydrogen bonding and solubility. |
| 3'-hydroxyl group | Methylation, acylation, halogenation | Explore the impact on electronic properties and target binding. |
| Chroman-4-one core | Introduction of substituents at C3, C5, C6, C8 | Modulate lipophilicity and steric interactions. |
| Phenyl ring at C2 | Alteration of substitution pattern (e.g., to 2' or 4'-hydroxy) | Assess the importance of the meta-hydroxyl group for activity. |
Through such systematic modifications and subsequent biological evaluation, it is possible to develop optimized derivatives of this compound with enhanced therapeutic potential.
Integration of Multi-Omics Data for Comprehensive Understanding of Biological Actions
To fully elucidate the biological effects of this compound, a holistic approach that goes beyond single-target assays is necessary. The integration of multi-omics data, including transcriptomics, proteomics, and metabolomics, offers a powerful strategy to gain a comprehensive understanding of how this compound modulates cellular processes. nih.govoup.com
Transcriptomics, the study of the complete set of RNA transcripts, can reveal which genes are up- or down-regulated in response to treatment with the compound. This can provide clues about the cellular pathways that are affected. Proteomics, the large-scale study of proteins, can identify changes in protein expression and post-translational modifications, offering a more direct picture of the functional changes occurring within the cell. Metabolomics, the study of the complete set of small-molecule metabolites, can reveal alterations in metabolic pathways.
By integrating these different omics datasets, researchers can construct detailed models of the compound's mechanism of action. nih.gov For example, if transcriptomic data shows the upregulation of genes involved in an antioxidant response, proteomic data could confirm the increased expression of the corresponding antioxidant enzymes, and metabolomic data could show a decrease in markers of oxidative stress. This multi-faceted approach provides a much richer and more nuanced understanding than traditional pharmacological methods. While such studies have been applied to the broader class of flavonoids, their specific application to this compound represents a significant future research direction. nih.govbohrium.com
Development of Novel Analytical Methods for Detection and Quantification
Accurate and sensitive analytical methods are essential for the study of any potential therapeutic agent. The development of novel analytical techniques for the detection and quantification of this compound in various matrices, such as biological fluids and tissues, will be crucial for its preclinical and potential clinical development.
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of flavonoids and is likely to be a primary tool for this compound. mdpi.com Coupling HPLC with advanced detection methods, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can provide high sensitivity and structural confirmation. iosrjournals.org
Table 2: Potential Analytical Methods for this compound
| Analytical Technique | Application | Advantages |
| HPLC-UV/Vis | Quantification in simple matrices | Robust, widely available |
| LC-MS/MS | Quantification in complex biological matrices | High sensitivity and selectivity |
| High-Resolution MS | Structural elucidation and metabolite identification | Accurate mass measurement |
| NMR Spectroscopy | Unambiguous structure determination | Provides detailed structural information |
Furthermore, the development of validated bioanalytical methods is a prerequisite for pharmacokinetic studies, which are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in living organisms. These studies are critical for determining appropriate dosing regimens and assessing the compound's potential for drug-drug interactions. As research on this compound progresses, the development and validation of such sophisticated analytical methods will be of paramount importance. nih.govresearchgate.netresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
